N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide
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Overview
Description
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including anti-bacterial and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE
- N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE
Uniqueness
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is unique due to its furan moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[[(E)-furan-2-ylmethylideneamino]carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H17N3O3/c1-14-4-2-5-16(12-14)19(24)22-17-9-7-15(8-10-17)20(25)23-21-13-18-6-3-11-26-18/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
VJZFERBYFAAVPR-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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